2-Chloro-6-fluoro-3-methylbenzyl alcohol
Overview
Description
2-Chloro-6-fluoro-3-methylbenzyl alcohol is an organic compound with the molecular formula C8H8ClFO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with chlorine, fluorine, and a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Scientific Research Applications
2-Chloro-6-fluoro-3-methylbenzyl alcohol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Safety and Hazards
Mechanism of Action
Target of Action
As an alcohol, it may interact with various biological molecules, potentially influencing their function .
Mode of Action
For instance, they can be converted into alkyl halides, tosylates, alkenes, and esters . The specific interactions of 2-Chloro-6-fluoro-3-methylbenzyl alcohol with its targets would depend on the specific biochemical context.
Biochemical Pathways
Given its potential to be converted into various other compounds, it could potentially influence a variety of biochemical pathways .
Result of Action
The compound’s potential to be converted into various other compounds suggests that it could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could influence how the compound interacts with its targets and is metabolized by the body .
Biochemical Analysis
Biochemical Properties
2-Chloro-6-fluoro-3-methylbenzyl alcohol plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions often involves the hydroxyl group of this compound forming hydrogen bonds with the active site of the enzyme, thereby influencing the enzyme’s activity. Additionally, this compound can interact with other biomolecules such as nucleic acids and lipids, potentially affecting their structure and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, this compound can affect gene expression and cellular metabolism. For instance, it can lead to the upregulation or downregulation of specific genes involved in cell growth and apoptosis, thereby impacting cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific receptors or enzymes, leading to either inhibition or activation of these biomolecules . For example, the compound can inhibit the activity of certain kinases, thereby altering signal transduction pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in enzyme expression levels and metabolic activity. These temporal effects are crucial for understanding the compound’s long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as oxidative stress and cellular damage.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of specific metabolites in the cell. Additionally, the compound may interact with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), influencing its metabolic fate.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in certain cellular compartments. The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution.
Subcellular Localization
The subcellular localization of this compound is an important factor in its biochemical activity . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in cellular metabolism. The localization of this compound can thus affect its overall impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-3-methylbenzyl alcohol typically involves the chlorination and fluorination of 3-methylbenzyl alcohol. The reaction conditions often include the use of chlorinating and fluorinating agents under controlled temperature and pressure to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced equipment to maintain reaction efficiency and product purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding hydrocarbon derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2-Chloro-6-fluoro-3-methylbenzaldehyde or 2-Chloro-6-fluoro-3-methylbenzoic acid.
Reduction: Formation of 2-Chloro-6-fluoro-3-methylbenzene.
Substitution: Formation of various substituted benzyl derivatives.
Comparison with Similar Compounds
- 2-Chloro-6-fluorobenzyl alcohol
- 2-Chloro-3-methylbenzyl alcohol
- 6-Fluoro-3-methylbenzyl alcohol
Comparison: 2-Chloro-6-fluoro-3-methylbenzyl alcohol is unique due to the simultaneous presence of chlorine, fluorine, and a methyl group on the benzene ring. This combination of substituents can significantly influence its chemical properties and reactivity compared to similar compounds. For instance, the presence of both chlorine and fluorine can enhance its electrophilic character, making it more reactive in certain substitution reactions .
Properties
IUPAC Name |
(2-chloro-6-fluoro-3-methylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5-2-3-7(10)6(4-11)8(5)9/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHOAHOMVOQUAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378629 | |
Record name | 2-Chloro-6-fluoro-3-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261762-83-8 | |
Record name | 2-Chloro-6-fluoro-3-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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